molecular formula C14H25NO4 B2913505 (R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid CAS No. 1260606-26-5

(R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid

Cat. No.: B2913505
CAS No.: 1260606-26-5
M. Wt: 271.357
InChI Key: JRQQQMPMEZFLGD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid is a chiral, Boc-protected amino acid derivative characterized by a cyclohexyl substituent at the β-position of the carboxylic acid backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where its stereochemistry and protective group enhance stability and enable selective reactivity . The tert-butoxycarbonyl (Boc) group acts as a temporary protecting moiety for amines, facilitating controlled deprotection under acidic conditions. Its cyclohexyl side chain contributes to steric bulk, influencing solubility, crystallinity, and interaction with biological targets.

Properties

IUPAC Name

(3R)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQQQMPMEZFLGD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260606-26-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a series of reactions, often involving the use of cyclohexyl bromide or similar reagents.

    Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through reactions such as esterification or amidation.

Industrial Production Methods

Industrial production methods for ®-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to two key analogs:

3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid (Patent Example)

trans-2-Tert-butoxycarbonylamino-cyclohexanecarboxylic acid (Commercial Analog)

Table 1: Structural Comparison

Compound Name Substituent Position Side Chain Molecular Formula Molecular Weight (g/mol)
(R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid β-position (C3) Cyclohexyl C₁₄H₂₅NO₄ 271.35
3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid β-position (C3) Methyl C₉H₁₇NO₄ 215.24
trans-2-Tert-butoxycarbonylamino-cyclohexanecarboxylic acid α-position (C2) trans-Cyclohexyl C₁₂H₂₁NO₄ 255.30

Key Observations :

  • The trans-cyclohexane isomer () differs in the spatial arrangement of the Boc-protected amine, which may alter solubility and crystallinity due to conformational rigidity .

Findings :

  • The Rh-catalyzed hydrogenation method () achieves moderate yields but requires enantiomeric purification via diastereomeric salt formation, a technique applicable to the target compound if similar chiral resolution is needed.
  • Commercial availability of the trans-cyclohexane analog () suggests standardized synthesis protocols, though the target compound’s β-cyclohexyl substitution may necessitate tailored conditions to avoid steric interference.

Cost and Commercial Availability

Table 3: Pricing Comparison ()

Compound Name Quantity Price (€)
3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid 1 g 228.00
trans-2-Tert-butoxycarbonylamino-cyclohexanecarboxylic acid 1 g 218.00

Insights :

  • The 3-cyclohexyl derivative is marginally more expensive, likely due to the synthetic complexity of introducing a bulky β-substituent .

Biological Activity

(R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl side chain, allows for various interactions with biological systems, making it an important candidate for drug discovery and development.

Structural Overview

The molecular formula of this compound is C15H27NO4, and it has a molecular weight of approximately 285.38 g/mol. The presence of the Boc group is particularly notable as it serves as a protecting group in organic synthesis, allowing for selective reactions without interference from the carboxylic acid functionality.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors through binding interactions, influencing various biological pathways. Understanding these interactions is crucial for elucidating its pharmacological profile.

Biological Activities

Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neuropharmacological effects.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
(S)-2-Amino-4-methylpentanoic acidSimilar amino group; branched chainNeuroprotective effects
(R)-2-Amino-3-methylbutanoic acidChiral center; smaller side chainAntimicrobial properties
4-Aminocyclohexanecarboxylic acidCyclohexane ring; no tert-butoxycarbonylPotential anticancer activity

This table highlights the unique structural features and associated biological activities that differentiate this compound from its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis Methodologies : Various synthetic routes have been developed to produce this compound efficiently, emphasizing the importance of protecting groups in organic synthesis. The Boc group can be cleaved under acidic conditions to reveal the reactive carboxylic acid functionality, facilitating further chemical transformations.
  • Interaction Studies : Binding affinity studies conducted using radiolabeled ligands have shown that this compound can effectively bind to certain enzyme targets, suggesting potential therapeutic applications in treating metabolic disorders .
  • Pharmacological Assessments : In vivo studies have indicated that derivatives of this compound exhibit promising results in reducing inflammation and modulating immune responses, which are critical areas in drug development for conditions like arthritis and autoimmune diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. A common approach includes:

  • Step 1 : Protection of the amine group using Boc-anhydride in a basic medium (e.g., NaHCO₃) to form the Boc-protected intermediate.
  • Step 2 : Activation of the carboxylic acid moiety using carbodiimide reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) with NHS (N-hydroxysuccinimide) to form an active ester, facilitating amide bond formation .
  • Step 3 : Purification via column chromatography or recrystallization. Structural analogs in the literature (e.g., Boc-protected quinoline derivatives) highlight the importance of optimizing solvent systems (e.g., dichloromethane/ethyl acetate gradients) and monitoring reaction progress by TLC .

Basic: How can the structure and purity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, tert-butyl protons in Boc-protected compounds resonate at ~1.4 ppm, while cyclohexyl protons show multiplet patterns between 1.0–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight. A study on a Boc-protected quinoline derivative reported a molecular ion peak at m/z 661.33 (M+H)⁺, demonstrating the utility of MS for purity assessment .
  • Melting Point Analysis : Consistency in melting points across batches (e.g., 150–151°C for similar Boc-amino acids) indicates purity .

Advanced: How should researchers address contradictions in NMR data between synthetic batches?

Methodological Answer:
Discrepancies may arise from stereochemical impurities or solvent residues. To resolve this:

  • Repeat Spectroscopy : Re-acquire NMR under standardized conditions (e.g., deuterated DMSO or CDCl₃) and compare with published spectra of structurally similar compounds .
  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and quantify optical purity, as racemization during synthesis is a common issue .
  • Iterative Refinement : Apply iterative synthesis and analysis cycles, as suggested in qualitative research frameworks for resolving data inconsistencies .

Advanced: What experimental designs are optimal for studying the compound’s enantioselective bioactivity?

Methodological Answer:

  • Enantiomeric Purity Assays : Employ polarimetry or circular dichroism (CD) to confirm the (R)-configuration. Reference studies on Boc-protected amino acids emphasize baseline separation using HPLC with chiral stationary phases .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclohexyl vs. phenyl substituents) and test bioactivity in vitro. For example, replace the cyclohexyl group with a phenyl ring (as in ) to assess steric/electronic effects .
  • Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities, referencing protocols for protein-ligand interactions in .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Tert-butoxycarbonyl compounds may release toxic gases (e.g., isobutylene) upon decomposition .
  • Ventilation : Conduct reactions in a fume hood, especially during Boc deprotection with acids (e.g., TFA) .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for similar Boc-protected acids (e.g., CAS 652971-20-5) .

Advanced: How can researchers optimize the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Stability Monitoring : Periodically assess purity via HPLC and compare with baseline data. For analogs, degradation products (e.g., free amines) can be detected at 210–220 nm .
  • Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in anhydrous solvents before use, as demonstrated in peptide synthesis workflows .

Advanced: What computational methods support the analysis of this compound’s conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model cyclohexyl ring puckering and Boc group rotation. Compare with NMR-derived coupling constants (³JHH) to validate simulations .
  • Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies (e.g., IR spectra) to correlate with experimental data. Studies on similar propionic acid derivatives highlight the role of hydrogen bonding in stability .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Coupling Efficiency : Large-scale reactions may require alternative coupling agents (e.g., HATU instead of EDC) to reduce side products .
  • Purification : Replace column chromatography with recrystallization for cost-effectiveness. For example, use ethanol/water mixtures, as described for Boc-amino acids in .

Advanced: How can contradictory bioactivity results in different assay systems be reconciled?

Methodological Answer:

  • Assay Optimization : Standardize cell lines and buffer conditions (e.g., pH 7.4 PBS) to minimize variability .
  • Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to aggregate data from disparate studies, as suggested in qualitative research methodologies .
  • Mechanistic Studies : Use knockout models or enzyme inhibition assays to identify off-target effects, referencing studies on MMP3 or IL-6 interactions .

Advanced: What strategies validate the compound’s role in enantioselective catalysis?

Methodological Answer:

  • Kinetic Resolution : Test catalytic activity in asymmetric reactions (e.g., aldol additions) and measure enantiomeric excess (ee) via chiral HPLC .
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration and active-site interactions, as done for related Boc-protected catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.